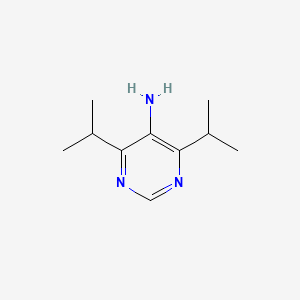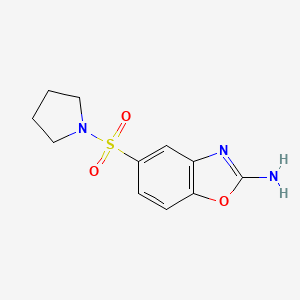
5-(Pyrrolidin-1-ylsulfonyl)-1,3-Benzoxazol-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine is a useful research compound. Its molecular formula is C11H13N3O3S and its molecular weight is 267.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffforschung
Der Pyrrolidinring ist ein vielseitiges Gerüst, das von Medizinalchemikern häufig zur Entwicklung biologisch aktiver Verbindungen verwendet wird. Zu den wichtigsten Merkmalen gehören:
Selektive Androgen-Rezeptor-Modulatoren (SARMs)
Forscher haben 4-(Pyrrolidin-1-yl)benzonitril-Derivate als SARMs synthetisiert. Diese Verbindungen zielen selektiv auf Androgenrezeptoren ab, was sich möglicherweise auf das Muskelwachstum, die Knochengesundheit und andere physiologische Prozesse auswirkt .
Antiproliferative Mittel
Pyrrolidinderivate, einschließlich derer, die den Pyrrolidinring enthalten, haben eine antiproliferative Aktivität gegen Krebszelllinien wie HL-60, HeLaS3 und CCRF–CEM gezeigt .
Wirkmechanismus
Target of Action
Compounds containing a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that has been reported to have target selectivity .
Mode of Action
The mode of action of such compounds often involves interactions with target proteins, leading to changes in their function. The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Result of Action
The result of the action of such compounds can vary widely depending on the specific targets and pathways they affect. For example, some pyrrolidine derivatives have shown inhibitory activity against certain enzymes, leading to potential therapeutic effects .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine are largely influenced by its structural components. The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases
Cellular Effects
Compounds with a pyrrolidine ring have been reported to have bioactive properties, suggesting potential effects on cell function
Molecular Mechanism
Given the presence of the pyrrolidine ring, it is plausible that this compound may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity
Eigenschaften
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c12-11-13-9-7-8(3-4-10(9)17-11)18(15,16)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZSHSBRNGDIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
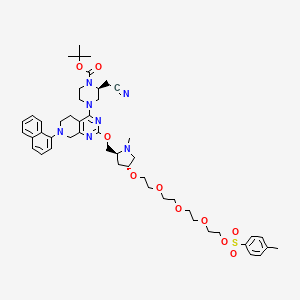

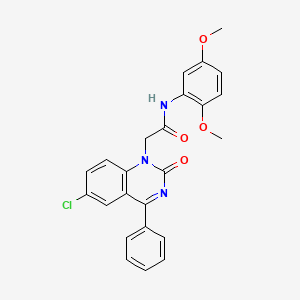

![1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B2543306.png)
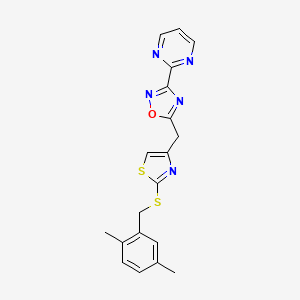
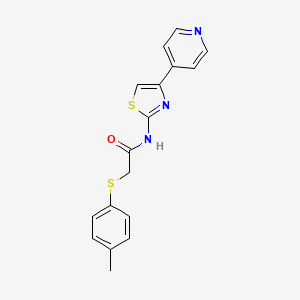
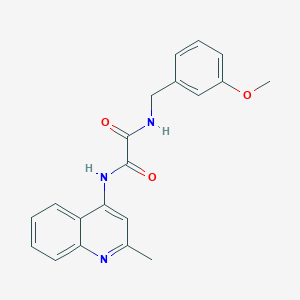
amino}acetamide](/img/structure/B2543317.png)
![1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2543318.png)
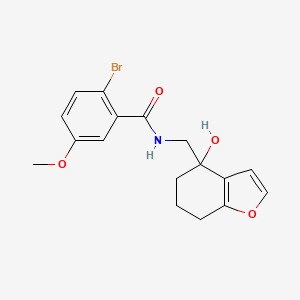
![N-(3-chlorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2543321.png)
![1-[5-(2-hydroxy-5-methoxy-3-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2543322.png)
